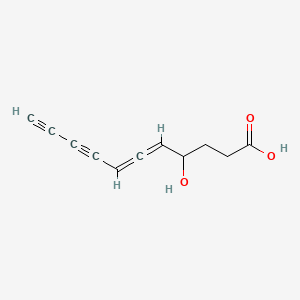

Nemotinic acid

Description

Structure

3D Structure

Properties

CAS No. |

539-98-0 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

4-hydroxyundeca-5,6-dien-8,10-diynoic acid |

InChI |

InChI=1S/C11H10O3/c1-2-3-4-5-6-7-10(12)8-9-11(13)14/h1,5,7,10,12H,8-9H2,(H,13,14) |

InChI Key |

DOCWUDHOAPAYAN-UHFFFAOYSA-N |

Canonical SMILES |

C#CC#CC=C=CC(CCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Nemotinic Acid: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemotinic acid, a fascinating polyacetylene, stands as a testament to the rich chemical diversity found within the fungal kingdom. This technical guide provides an in-depth exploration of the discovery, natural sources, and isolation of this unique metabolite. While specific quantitative data from its initial discovery remains locked behind the paywall of older literature, this document compiles the available information and presents a generalized, robust protocol for its extraction and purification from its natural fungal source. Furthermore, this guide delves into the broader biological context of polyacetylenes from fungi and outlines what is known about the biosynthesis of these intriguing compounds.

Discovery and Natural Source

This compound, chemically identified as 4-hydroxyundeca-5,6-dien-8,10-diynoic acid, was first discovered as a metabolite of the Basidiomycete fungus, Poria subacida (also historically referred to as Poria tenuis or in early studies as culture B. 841). The pioneering work in the 1960s by researchers such as J. D. Bu'Lock and G. N. Smith was instrumental in identifying a series of polyacetylenic compounds from Poria species, including this compound. Their studies, employing isotopic labeling with [1-¹⁴C]acetate, were crucial in demonstrating the biosynthetic origins of these compounds from fatty acid pathways.

While the original publications provide the most definitive account of the discovery, their accessibility is limited. However, the consistent identification of Poria subacida as the source provides a clear starting point for the isolation of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 g/mol |

| IUPAC Name | 4-hydroxyundeca-5,6-dien-8,10-diynoic acid |

| CAS Number | 539-98-0 |

| Chemical Class | Polyacetylene |

| Appearance | Likely unstable oil or solid (typical for polyacetylenes) |

| Solubility | Expected to be soluble in organic solvents like ether, ethyl acetate, and methanol |

Experimental Protocols: Isolation and Purification

The following is a detailed, generalized methodology for the isolation and purification of this compound from Poria subacida, based on common practices for extracting polyacetylenes from fungal cultures.

Fungal Cultivation

-

Strain: Poria subacida.

-

Medium: A suitable liquid medium, such as a modified Czapek-Dox broth or potato dextrose broth, is prepared. The medium should contain a carbon source (e.g., glucose), a nitrogen source (e.g., sodium nitrate or peptone), and essential mineral salts.

-

Inoculation: The liquid medium is inoculated with a mycelial slurry or agar plugs of a pure culture of Poria subacida.

-

Incubation: The culture is incubated under static or shaken conditions at a controlled temperature (typically 25-28°C) in the dark for a period of 2-4 weeks to allow for sufficient biomass and secondary metabolite production.

Extraction of this compound

-

Harvesting: The fungal biomass (mycelium) is separated from the culture broth by filtration. Both the mycelium and the broth should be processed as polyacetylenes can be both intracellular and extracellular.

-

Mycelial Extraction: The harvested mycelium is dried and then ground to a fine powder. The powder is subsequently extracted exhaustively with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol (2:1, v/v).

-

Broth Extraction: The culture filtrate (broth) is acidified to a pH of approximately 3-4 with a dilute acid (e.g., HCl) to protonate the carboxylic acid group of this compound, making it more soluble in organic solvents. The acidified broth is then subjected to liquid-liquid extraction with an immiscible organic solvent like diethyl ether or ethyl acetate. This process is repeated multiple times to ensure complete extraction.

Purification of this compound

-

Solvent Partitioning: The crude extracts from the mycelium and broth are combined and concentrated under reduced pressure. The residue is then partitioned between a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., methanol or acetonitrile) to remove highly non-polar lipids. This compound is expected to partition into the more polar layer.

-

Chromatography: The polar fraction is subjected to further purification using chromatographic techniques.

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of the target compound.

-

High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC is often employed. A C18 column is typically used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. The elution can be isocratic or a gradient.

-

Structure Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyl (-OH), carboxylic acid (-COOH), alkyne (-C≡C-), and allene (C=C=C) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption of the conjugated polyacetylene chromophore.

Biosynthesis and Potential Signaling Pathways

The biosynthesis of polyacetylenes like this compound is believed to originate from fatty acids. The pathway involves a series of desaturation and oxidation reactions to introduce the characteristic triple and double bonds.

Caption: Generalized biosynthetic pathway of polyacetylenes from fatty acid precursors.

Currently, there is no specific information available in the scientific literature regarding the signaling pathways directly modulated by this compound. However, many natural products with similar structural features, particularly those with reactive functional groups like polyacetylenes, are known to interact with various cellular targets. The biological activity of polyacetylenes from fungi is broad and includes antimicrobial, antifungal, and cytotoxic effects. It is plausible that this compound may exert its biological effects through mechanisms such as:

-

Membrane Disruption: The lipophilic nature of the polyacetylene chain could allow it to intercalate into and disrupt the integrity of cellular membranes.

-

Enzyme Inhibition: The reactive alkyne and allene functionalities could potentially react with nucleophilic residues in the active sites of key enzymes, leading to their inhibition.

-

Induction of Oxidative Stress: Polyacetylenes can be unstable and may generate reactive oxygen species, leading to cellular damage.

Further research is required to elucidate the specific molecular targets and signaling pathways of this compound.

Experimental Workflow Summary

The overall workflow for the isolation and characterization of this compound is summarized in the following diagram.

Caption: A comprehensive workflow for the isolation and characterization of this compound.

Conclusion

This compound, a polyacetylene from the fungus Poria subacida, represents an intriguing natural product with potential for further scientific investigation. While detailed quantitative data from its original discovery is not readily accessible, this guide provides a robust framework for its isolation and characterization based on established methodologies for fungal metabolites. The lack of information on its specific biological activities and signaling pathways highlights a significant knowledge gap and presents an opportunity for future research to uncover the therapeutic potential of this unique fungal metabolite. The protocols and information presented herein are intended to serve as a valuable resource for researchers embarking on the study of this compound and other related polyacetylenes.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Nemotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemotinic acid, a polyunsaturated fatty acid, presents a fascinating case study in stereochemistry due to its unique structural features. This guide provides a detailed analysis of its chemical structure, explores its stereochemical possibilities, and outlines experimental approaches for its structural elucidation. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous compounds and established analytical methodologies to offer a comprehensive overview for research and drug development purposes.

Chemical Structure

This compound is systematically named 4-hydroxyundeca-5,6-dien-8,10-diynoic acid .[1][2] Its molecular formula is C₁₁H₁₀O₃, with a monoisotopic mass of 190.06299 Da.[1] The structure features a carboxylic acid, a secondary alcohol, an allene, and a conjugated diyne system.

The key structural features are:

-

An eleven-carbon chain.

-

A carboxylic acid group at C1.

-

A hydroxyl group at C4, making it a secondary alcohol.

-

An allene group with cumulated double bonds at C5 and C6.

-

A conjugated diyne system with triple bonds at C8 and C10.

The presence of both a chiral center and an axially chiral allene group gives rise to multiple stereoisomers.

Diagram of this compound Chemical Structure

Caption: 2D representation of the chemical structure of this compound.

Stereochemistry

The stereochemistry of this compound is defined by two key elements: a point chirality at the C4 carbon and axial chirality of the C5=C6=C7 allene system.

-

Point Chirality at C4: The carbon atom at the 4th position is bonded to four different substituents (a hydroxyl group, a hydrogen atom, a propyl-1-oic acid group, and the allene group), making it a chiral center. This gives rise to two possible enantiomers, designated as (4R) or (4S) according to the Cahn-Ingold-Prelog priority rules.

-

Axial Chirality of the Allene: The allene group (C5=C6=C7) is also a source of chirality, provided that the substituents on each of the terminal carbons (C5 and C7) are different. In this compound, C5 is substituted with the C4 hydroxy-acid chain and a hydrogen atom, while C7 is substituted with the diyne chain and a hydrogen atom. This arrangement results in axial chirality, leading to two possible enantiomers designated as (aR) or (aS) (or M and P).

The combination of these two chiral elements means that this compound can exist as four possible stereoisomers:

-

(4R, aR)-nemotinic acid

-

(4R, aS)-nemotinic acid

-

(4S, aR)-nemotinic acid

-

(4S, aS)-nemotinic acid

These stereoisomers are diastereomers of each other, with the exception of the enantiomeric pairs ((4R, aR) and (4S, aS); (4R, aS) and (4S, aR)).

Diagram of this compound Stereoisomers

Caption: Relationship between the chiral elements and the possible stereoisomers of this compound.

Data Presentation: Hypothetical Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10-12 | 170-180 |

| C2-H₂ | ~2.4 | ~35 |

| C3-H₂ | ~1.8 | ~25 |

| C4-H(OH) | ~4.1 | ~70 |

| C5=C=C7-H | 5.0-5.5 | C5: ~85, C7: ~90 |

| C6 (Allene) | - | ~210 |

| C8≡C- | - | ~75 |

| C10≡C- | - | ~65 |

| C11-H₃ | ~2.0 | ~5 |

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C-H (sp³) | Stretching | 2960-2850 |

| C≡C (Diyne) | Stretching | 2260-2100 (weak) |

| C=O (Carboxylic Acid) | Stretching | 1760-1690 |

| C=C=C (Allene) | Asymmetric Stretch | 1950-1930 |

| O-H (Alcohol) | Stretching | 3500-3200 (broad) |

| C-O (Alcohol) | Stretching | 1260-1000 |

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment | Notes |

| 190 | [M]⁺ | Molecular ion |

| 172 | [M-H₂O]⁺ | Loss of water from the alcohol |

| 145 | [M-COOH]⁺ | Loss of the carboxyl group |

| Various | Fragmentation of the carbon chain |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural and stereochemical elucidation of this compound.

Isolation and Purification

A general protocol for the isolation of fatty acids from a natural source would involve:

-

Extraction: The source material (e.g., fungal culture) is extracted with an organic solvent such as ethyl acetate or a mixture of chloroform and methanol.

-

Partitioning: The crude extract is partitioned between an organic solvent and water. The organic layer containing the lipids is collected.

-

Saponification: The lipid extract is treated with a base (e.g., KOH in methanol) to hydrolyze any esters and form the potassium salt of the fatty acids.

-

Acidification and Extraction: The mixture is acidified (e.g., with HCl) to protonate the carboxylate salts, and the free fatty acids are extracted into an organic solvent like diethyl ether.

-

Chromatography: The crude fatty acid mixture is purified using column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) to isolate pure this compound.

Structural Elucidation

The planar structure of the isolated compound would be determined using a combination of spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: To identify the types of protons and carbons and their connectivity.

-

2D NMR (COSY, HSQC, HMBC): To establish the complete carbon skeleton and the placement of functional groups.

-

Infrared (IR) Spectroscopy: To identify the key functional groups (hydroxyl, carbonyl, alkyne, allene).

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula.

Determination of Absolute Configuration of the C4 Chiral Center

The absolute configuration of the secondary alcohol at C4 can be determined using Mosher's ester analysis:

-

Esterification: The isolated this compound is divided into two portions. One is reacted with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-MTPA-Cl to form the respective diastereomeric Mosher's esters.

-

Purification: The resulting diastereomeric esters are purified by HPLC.

-

¹H NMR Analysis: The ¹H NMR spectra of both diastereomers are recorded.

-

Data Analysis: The chemical shifts of the protons adjacent to the newly formed ester are compared. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the C4 alcohol can be assigned based on the established Mosher's method model.[3]

Determination of the Stereochemistry of the Allene

The axial chirality of the allene can be determined using Circular Dichroism (CD) spectroscopy:

-

Sample Preparation: A solution of the purified this compound in a suitable solvent (e.g., methanol) is prepared.

-

CD Spectroscopy: The CD spectrum of the sample is recorded.

-

Data Analysis: The sign of the Cotton effect in the CD spectrum, which corresponds to the π-π* transition of the allene chromophore, can be correlated to the absolute configuration of the allene axis based on established empirical rules for chiral allenes.

Experimental Workflow for Stereochemical Determination

Caption: Workflow for the determination of the stereochemistry of this compound.

Conclusion

This compound possesses a complex and intriguing chemical structure, characterized by multiple functional groups and two distinct chiral elements. While comprehensive experimental data on this specific molecule remains elusive in the public domain, this guide provides a robust framework for its study. By employing the detailed experimental protocols outlined, researchers can undertake the isolation, structural elucidation, and complete stereochemical assignment of this compound. A thorough understanding of its three-dimensional structure is a critical prerequisite for any investigation into its biological activity and potential applications in drug development.

References

The Uncharted Pathway: A Technical Guide to Nemotinic Acid Biosynthesis in Plants

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Nemotinic acid, a polyacetylenic fatty acid, represents a class of bioactive lipids with burgeoning interest in the scientific community for its potential therapeutic applications. Despite its significance, the precise biosynthetic pathway of this compound in plants remains largely uncharacterized. This technical guide synthesizes the current understanding of polyacetylene biosynthesis to propose a putative pathway for this compound. Drawing parallels from closely related and better-studied polyacetylenes, such as falcarinol, this document provides a comprehensive overview of the enzymatic steps, key intermediates, and regulatory mechanisms likely involved. Furthermore, it details relevant experimental protocols for the elucidation of this pathway and presents quantitative data from analogous systems to serve as a benchmark for future research. This guide is intended to be a foundational resource for researchers aiming to unravel the complexities of this compound metabolism and harness its potential for drug development.

Introduction

This compound, chemically known as 4-hydroxyundeca-5,6-dien-8,10-diynoic acid, is a specialized metabolite found in certain plant species. It belongs to the diverse family of polyacetylenes, which are characterized by the presence of one or more carbon-carbon triple bonds. Polyacetylenes are derived from fatty acid precursors and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects against cancer cells. The unique structural features of this compound, particularly its allene and diyne moieties, suggest a complex and fascinating biosynthetic origin.

This guide will delineate the probable biosynthetic route to this compound, commencing from the primary fatty acid metabolism in the plastid to the intricate desaturation and modification steps in the endoplasmic reticulum.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from oleic acid (18:1Δ9), a common C18 fatty acid. The pathway can be conceptually divided into two major phases: the formation of the polyacetylenic backbone and subsequent oxidative modifications.

Phase 1: Formation of the Polyacetylenic Backbone

The initial steps of the pathway occur in the endoplasmic reticulum and involve a series of desaturation and acetylenation reactions catalyzed by modified Fatty Acid Desaturase 2 (FAD2) enzymes.

-

From Oleic Acid to Linoleic Acid: The pathway begins with the desaturation of oleic acid to linoleic acid (18:2Δ9,12) by a canonical FAD2 enzyme.

-

Formation of the First Triple Bond: A specialized FAD2 variant, known as an acetylenase, then catalyzes the conversion of the Δ12 double bond of linoleic acid into a triple bond, yielding crepenynic acid (18:2Δ9,12-yne).

-

Further Desaturation: Subsequent desaturation steps, potentially involving other FAD2-like enzymes, would introduce additional double and triple bonds into the fatty acid chain. The exact sequence and intermediates leading to the C11 backbone of this compound are yet to be determined but likely involve chain shortening and further modifications.

Phase 2: Oxidative Modifications

Once the characteristic polyacetylenic structure is formed, further enzymatic modifications, such as hydroxylation and the formation of the allene group, are required to produce this compound.

-

Hydroxylation: A cytochrome P450 monooxygenase or a similar hydroxylase is likely responsible for introducing the hydroxyl group at the C-4 position.

-

Allene Formation: The formation of the 5,6-diene (allene) moiety is a key and less understood step. It may proceed through an enzyme-catalyzed isomerization of an acetylenic precursor.

The proposed signaling pathway for the biosynthesis of this compound is depicted below.

Proposed biosynthetic pathway of this compound.

Quantitative Data on Polyacetylene Biosynthesis

Direct quantitative data for the enzymes involved in this compound biosynthesis are not yet available. However, data from studies on related polyacetylenes in other plants can provide valuable insights. The following table summarizes representative quantitative data for key enzyme families and compound concentrations.

| Parameter | Value | Organism/Enzyme | Reference |

| Enzyme Kinetics (FAD2) | |||

| Km for Oleoyl-CoA | 25 ± 5 µM | Arabidopsis thaliana FAD2 | [1] |

| Vmax | 1.2 nmol/min/mg protein | Arabidopsis thaliana FAD2 | [1] |

| Enzyme Kinetics (Acetylenase) | |||

| Substrate Specificity | Linoleoyl-PC > Oleoyl-PC | Crepis alpina Acetylenase | [2] |

| Polyacetylene Concentration | |||

| Falcarinol | 0.5 - 2.0 mg/g fresh weight | Daucus carota (carrot) root periderm | [3] |

| Falcarindiol | 1.0 - 5.0 mg/g fresh weight | Daucus carota (carrot) root periderm | [3] |

| Thiophenes (polyacetylenes) | ~30 µmol/g dry weight | Tagetes patula roots | [4] |

Note: The data presented are for homologous enzymes and related compounds and should be considered as indicative values for this compound biosynthetic studies.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Extraction and Quantification of this compound

This protocol describes a general method for the extraction and analysis of polyacetylenes from plant tissues, which can be adapted for this compound.

Materials:

-

Plant tissue (e.g., roots, leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., ethyl acetate, methanol:water mixture)

-

Centrifuge

-

Rotary evaporator

-

HPLC-DAD-MS system

-

Analytical standards (if available)

Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Suspend the powdered tissue in the extraction solvent (e.g., 10 mL per 1 g of tissue). Sonicate or shake the mixture for 30 minutes at 4°C.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Solvent Evaporation: Transfer the supernatant to a new tube and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent (e.g., methanol) and analyze by HPLC-DAD-MS.

-

Quantification: Use a diode array detector (DAD) to monitor for the characteristic UV absorbance of polyacetylenes (typically around 200-280 nm). Mass spectrometry (MS) is used for structural confirmation and quantification, often with the use of an internal standard.

Workflow for extraction and analysis of this compound.

Heterologous Expression and Functional Characterization of Biosynthetic Genes

This protocol outlines the expression of candidate genes (e.g., FAD2 variants) in a heterologous host, such as Saccharomyces cerevisiae (yeast), to determine their enzymatic function.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent yeast cells (e.g., INVSc1)

-

Candidate gene cDNA

-

Yeast growth media (SC-Ura with galactose)

-

Fatty acid substrates (e.g., oleic acid, linoleic acid)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Gene Cloning: Clone the full-length cDNA of the candidate gene into the yeast expression vector.

-

Yeast Transformation: Transform the expression construct into competent yeast cells using the lithium acetate method.

-

Protein Expression: Grow the transformed yeast in selective medium (SC-Ura) containing glucose, then transfer to a medium with galactose to induce gene expression.

-

Substrate Feeding: Supplement the culture medium with the fatty acid substrate(s) to be tested.

-

Lipid Extraction: After a period of incubation, harvest the yeast cells and extract the total fatty acids.

-

Fatty Acid Analysis: Methylate the fatty acids to form fatty acid methyl esters (FAMEs) and analyze the FAME profile by GC-MS to identify the products of the expressed enzyme.

Workflow for heterologous gene expression and characterization.

Conclusion and Future Directions

The biosynthetic pathway of this compound in plants, while not yet fully elucidated, is likely to follow the general principles of polyacetylene metabolism, originating from oleic acid and involving a series of desaturation, acetylenation, and oxidative modifications. This technical guide provides a foundational framework for researchers in the field, outlining a putative pathway, presenting analogous quantitative data, and detailing essential experimental protocols.

Future research should focus on:

-

Identification and characterization of the specific enzymes involved in each step of the this compound pathway, particularly the hydroxylases and the putative allene synthase.

-

Elucidation of the complete sequence of intermediates from crepenynic acid to this compound.

-

Investigation of the regulatory mechanisms that control the expression of biosynthetic genes and the accumulation of this compound in plants.

-

Metabolic engineering of plants or microorganisms to produce this compound for further pharmacological studies and potential therapeutic applications.

By building upon the knowledge presented in this guide, the scientific community can accelerate the discovery and understanding of this intriguing and potentially valuable natural product.

References

Nemotinic Acid: A Technical Guide to a Bioactive Polyacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemotinic acid, systematically known as 4-hydroxyundeca-5,6-dien-8,10-diynoic acid, is a polyacetylenic compound with potential biological activity. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing upon available data and the characteristics of related polyacetylenic compounds. Due to the limited availability of specific experimental data for this compound, this document also includes generalized experimental protocols for the isolation and characterization of similar fungal polyacetylenes and discusses potential signaling pathways that may be modulated by this class of molecules. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound and related compounds.

Introduction

Polyacetylenes are a diverse class of natural products characterized by the presence of one or more carbon-carbon triple bonds. They are found in various organisms, including fungi, plants, and marine invertebrates, and are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties. This compound (4-hydroxyundeca-5,6-dien-8,10-diynoic acid) is a member of this family. A structurally related compound, nemotin, has been isolated from fungi and has demonstrated antibacterial activity.[1] This suggests that this compound may also possess valuable pharmacological properties, making it a compound of interest for further investigation and drug development.

This document summarizes the current state of knowledge on the physical and chemical properties of this compound, provides generalized experimental methodologies, and explores potential biological mechanisms of action.

Physical and Chemical Properties

While specific experimentally determined physical and chemical properties for this compound are not widely available in the public domain, we can infer some characteristics based on its structure and data from similar polyacetylenic compounds.

Structure and Nomenclature

-

Systematic Name: 4-hydroxyundeca-5,6-dien-8,10-diynoic acid[2]

-

Synonyms: this compound

-

Molecular Formula: C₁₁H₁₀O₃[2]

-

Molecular Weight: 190.19 g/mol

Tabulated Physical and Chemical Data

The following tables summarize the known and predicted properties of this compound. It is crucial to note that much of this data is theoretical and requires experimental validation.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 190.19 g/mol | Calculated |

| Monoisotopic Mass | 190.06299 Da | Predicted[2] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| XlogP (Predicted) | 0.2 | Predicted[2] |

Table 2: Spectral Data (Predicted and General for Polyacetylenes)

| Spectral Technique | Predicted/General Characteristics |

| ¹H NMR | Protons adjacent to carbonyl groups (α-protons) are expected to resonate around δ 2.0-3.0 ppm.[3] |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is predicted to appear in the range of δ 160-180 ppm.[4] Carbons of the triple bonds (alkynyl carbons) typically resonate in the range of δ 60-90 ppm. |

| Infrared (IR) | A strong, broad absorption between 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid. A strong absorption between 1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid. Weak C≡C stretching absorptions are expected between 2100-2260 cm⁻¹.[5] |

| Mass Spectrometry | Predicted m/z for [M+H]⁺: 191.07027; [M-H]⁻: 189.05571.[2] Polyacetylenes often exhibit characteristic fragmentation patterns involving cleavage adjacent to the polyacetylene chain.[6] |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not currently published. However, the following sections provide generalized methodologies based on established procedures for fungal polyacetylenes.

General Protocol for Isolation and Purification of Fungal Polyacetylenes

This protocol outlines a general workflow for the extraction and purification of polyacetylenic compounds from fungal cultures.

-

Fungal Cultivation:

-

Cultivate the fungus known to produce this compound or related compounds (e.g., Poria tenuis, Poria corticola) in a suitable liquid or solid medium.[1]

-

Incubate under optimal conditions (temperature, light, and aeration) for a period sufficient for the production of secondary metabolites.

-

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate or methanol.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or methanol).

-

Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Combine fractions containing the compound of interest.

-

Further purify the combined fractions using preparative HPLC to obtain the pure compound.

-

References

Unraveling the Antimicrobial Action of Nemotinic Acid: A Deep Dive

Despite a comprehensive search of available scientific literature, no specific information was found regarding an antimicrobial agent named "nemotinic acid." It is possible that this is a rare compound, a novel discovery not yet documented in public databases, or a potential misspelling of another compound.

To provide a valuable resource for researchers, scientists, and drug development professionals, this guide will instead focus on the well-documented antimicrobial mechanisms of a class of natural compounds that were identified during the initial search: acetylenic fatty acids . These compounds have demonstrated significant antimicrobial activity and offer a compelling case study in the exploration of novel therapeutic agents.

The Antimicrobial Mechanism of Acetylenic Fatty Acids

Acetylenic fatty acids, characterized by the presence of one or more carbon-carbon triple bonds, have emerged as potent inhibitors of various microbial pathogens. Their mechanism of action is multifaceted, primarily targeting fundamental cellular processes essential for microbial survival.

One of the key mechanisms of action for acetylenic fatty acids is the disruption of fatty acid homeostasis .[1] This interference with the synthesis and regulation of fatty acids is critical as these molecules are vital components of cell membranes and are involved in numerous metabolic pathways. For instance, the plant-derived 6-nonadecynoic acid (6-NDA) has been shown to inhibit the formation of fatty acids longer than 14 carbons in yeast.[1] This disruption leads to altered membrane fluidity and integrity, ultimately compromising cellular function.

Furthermore, some acetylenic fatty acids can interfere with the ergosterol biosynthetic process in fungi, leading to the disruption of cell membrane integrity.[2] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and its depletion or altered structure can have profound effects on membrane permeability and the function of membrane-bound proteins.

Experimental Protocols for Assessing Antimicrobial Activity

The evaluation of the antimicrobial properties of compounds like acetylenic fatty acids involves a series of standardized in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay

A fundamental method to quantify the antimicrobial potency of a compound is the Minimum Inhibitory Concentration (MIC) assay. This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

A serial dilution of the test compound is prepared in a liquid growth medium.

-

Each dilution is inoculated with a standardized concentration of the target microorganism.

-

The samples are incubated under optimal growth conditions for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for yeast).

-

The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth is observed.

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test to assess the susceptibility of a microorganism to an antimicrobial agent.

Methodology:

-

An agar plate is uniformly inoculated with the test microorganism.

-

Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.

-

The plate is incubated, allowing the antimicrobial agent to diffuse into the agar.

-

The presence of a zone of inhibition (a clear area around the disk where microbial growth is inhibited) indicates susceptibility. The diameter of this zone is proportional to the potency of the antimicrobial agent.[3]

Visualizing the Antimicrobial Workflow

The following diagram illustrates a generalized workflow for the initial screening and characterization of a potential antimicrobial compound.

Quantitative Data on Acetylenic Fatty Acid Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 6-nonadecynoic acid (6-NDA) against various fungal pathogens, as reported in the literature.

| Microorganism | 6-NDA MIC (µg/mL) |

| Candida albicans | 4.5[1] |

| Aspergillus fumigatus | 4.5[1] |

| Trichophyton mentagrophytes | 4.5[1] |

Signaling Pathways and Logical Relationships

The antimicrobial action of acetylenic fatty acids can be conceptualized as a cascade of events that ultimately leads to microbial cell death or growth inhibition.

References

Nemotinic Acid: A Technical Guide to its Antibacterial Spectrum and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemotinic acid, a polyacetylene compound isolated from Basidiomycete B-841, has demonstrated a notable spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of the current understanding of this compound's antibacterial and antifungal properties. It is designed to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents. This document synthesizes available data on its spectrum of activity, presents standardized experimental protocols for its evaluation, and explores its potential mechanism of action.

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health. This has spurred intensive research into novel antimicrobial agents from natural sources. This compound (CAS No. 539-98-0; Molecular Formula: C₁₁H₁₀O₃) is a polyacetylene that has been identified as a promising candidate in this area.[1] It has exhibited activity against a range of microorganisms, including Gram-positive bacteria, mycobacteria, and fungi, with comparatively weaker effects on Gram-negative bacteria.[2][3] This guide aims to consolidate the existing knowledge on this compound to facilitate further investigation and potential therapeutic development.

Spectrum of Antibacterial and Antifungal Activity

While extensive quantitative data for this compound is not widely available in publicly accessible literature, preliminary findings indicate a broad spectrum of activity. The following table summarizes the known antimicrobial profile of this compound. It is important to note that specific Minimum Inhibitory Concentration (MIC) values are not yet comprehensively documented across a wide array of microbial species.

Table 1: Summary of this compound's Antimicrobial Activity

| Microorganism Type | Activity Level | Specific Pathogens (where noted) |

| Gram-Positive Bacteria | Active | General activity reported[2] |

| Gram-Negative Bacteria | Weakly Active | General activity reported[2] |

| Mycobacteria | Active | Mycobacterium species[3] |

| Fungi | Active | General activity reported[2] |

Further research is required to establish a detailed profile of MIC values against a comprehensive panel of clinically relevant pathogens.

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methodologies are crucial for the accurate and reproducible assessment of this compound's antimicrobial properties. The following are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC), a key metric in quantifying antimicrobial efficacy.

Broth Microdilution Method

This method is considered the gold standard for determining the MIC of an antimicrobial agent.[4]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[5][6]

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control (microorganism in broth without this compound)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing the this compound dilutions and the positive control well. The negative control well receives 100 µL of sterile broth.

-

Incubation: Incubate the microtiter plates at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

Interpretation of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[4]

Workflow for Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity and can be used as a preliminary screening tool.[7]

Objective: To determine the ability of this compound to inhibit the growth of a microorganism on an agar surface.

Materials:

-

This compound solution of known concentration

-

Sterile Petri dishes

-

Appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Positive control (e.g., a standard antibiotic disk)

-

Negative control (solvent used to dissolve this compound)

Procedure:

-

Plate Preparation: Pour the sterile molten agar into Petri dishes and allow it to solidify.

-

Inoculation: Uniformly spread the standardized microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Sample Addition: Add a defined volume (e.g., 100 µL) of the this compound solution to a well. Add the negative and positive controls to separate wells.

-

Incubation: Incubate the plates under appropriate conditions for 18-24 hours.

-

Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Workflow for Agar Well Diffusion Assay

Caption: Workflow for the agar well diffusion method to assess antimicrobial activity.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. However, as a polyacetylene compound, its antimicrobial activity is likely attributed to its ability to disrupt the integrity of microbial cell membranes.[2] Polyacetylenes are known to be lipophilic and can insert into the lipid bilayer of cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Further research is necessary to determine if this compound also inhibits specific cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.

Potential Signaling Pathways Affected:

Given the membrane-disruptive potential of polyacetylenes, it is plausible that this compound could interfere with bacterial signaling pathways that are dependent on membrane integrity, such as:

-

Two-component systems: These systems are involved in sensing and responding to environmental stimuli and are often located in the cell membrane.

-

Quorum sensing: This cell-to-cell communication system relies on the diffusion of signaling molecules across the cell membrane.

Hypothesized Mechanism of Action

References

- 1. Elucidation of Antimicrobials and Biofilm Inhibitors Derived from a Polyacetylene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynamic helical cationic polyacetylenes for fast and highly efficient killing of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the In Silico Prediction of Molecular Targets for Novel Bioactive Compounds

Introduction

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. For novel or uncharacterized bioactive compounds, such as the hypothetical molecule "Nemotinic acid," understanding the landscape of its protein interactions is paramount to elucidating its mechanism of action, predicting potential therapeutic applications, and identifying off-target effects. In silico target prediction has emerged as an indispensable strategy, offering a rapid, cost-effective, and powerful alternative to traditional experimental screening methods.[1][2] By leveraging computational power and vast biological databases, these approaches can sift through the entire proteome to generate a shortlist of high-probability targets, thereby focusing and accelerating downstream experimental validation.

This technical guide provides a comprehensive overview of a multi-pronged in silico workflow designed to predict the biological targets of a novel chemical entity, using the hypothetical "this compound" as a case study. We will detail the core methodologies, present standardized protocols for key computational experiments, and demonstrate how to integrate data from disparate approaches to build a robust, evidence-based hypothesis of target engagement.

The Integrated In Silico Target Prediction Workflow

A robust target prediction strategy does not rely on a single algorithm. Instead, it employs an integrated workflow that combines ligand-based, structure-based, and systems-level approaches to generate a consensus-driven list of putative targets. Each methodology offers a unique perspective on the compound's potential interactions, and their convergence on a specific target significantly increases the confidence of the prediction.

Caption: Integrated workflow for in silico target prediction of a novel compound.

Ligand-Based Target Prediction

Ligand-based methods operate on the principle of molecular similarity: structurally similar molecules are likely to have similar biological activities and bind to the same targets.[1] These methods are particularly useful when the three-dimensional structure of potential targets is unknown.

Chemical Similarity Searching

This technique involves comparing the chemical structure of the query compound against large databases of compounds with known biological activities.

Experimental Protocol: 2D Fingerprint Similarity Search

-

Compound Preparation:

-

Obtain the 2D structure of this compound in SMILES (Simplified Molecular Input Line Entry System) format.

-

Example SMILES: C1=CC(=CN=C1)C(=O)O (This is for Nicotinic Acid, used here for illustration).

-

-

Database Selection:

-

Fingerprint Generation:

-

Convert the SMILES string of this compound and all database compounds into a chemical fingerprint. A common choice is the Extended-Connectivity Fingerprint (ECFP4), which represents molecular structures as a series of circular atom neighborhoods.

-

-

Similarity Calculation:

-

Calculate the Tanimoto coefficient (Tc) between the this compound fingerprint and every compound in the database. The Tc ranges from 0 (no similarity) to 1 (identical structures).

-

Formula: Tc(A, B) = c / (a + b - c), where 'a' and 'b' are the number of features in fingerprints A and B, and 'c' is the number of common features.

-

-

Target Association:

-

Retrieve compounds with a Tc > 0.85 (a common threshold for significant similarity).

-

Collect the known biological targets for these structurally similar compounds.

-

Rank the potential targets based on the frequency of their appearance and the similarity scores of the associated ligands.

-

Pharmacophore Modeling

A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target.

Caption: Workflow for generating a ligand-based pharmacophore model.

Experimental Protocol: Ligand-Based Pharmacophore Generation

-

Ligand Set Selection:

-

From the similarity search results, select a diverse set of 5-10 active compounds known to bind to a high-priority target identified in the previous step.

-

-

Conformational Analysis:

-

Generate a library of low-energy 3D conformations for each selected ligand using software like MOE (Molecular Operating Environment) or LigandScout.[2] This is critical as the bioactive conformation may not be the global minimum energy state.

-

-

Feature Identification:

-

Identify common pharmacophoric features (e.g., Hydrogen Bond Acceptor, Aromatic Ring) present across the set of active ligands.

-

-

Model Generation and Validation:

-

Database Screening:

-

Use the validated pharmacophore model to screen a multi-conformer database of compounds (e.g., ZINC, MolPort) to find novel scaffolds that match the 3D feature arrangement. The targets of these retrieved hits can provide further evidence for the predicted target of this compound.

-

Structure-Based Target Prediction

Structure-based methods require the 3D structure of the protein target. Reverse docking, a prominent structure-based technique, flips the conventional virtual screening paradigm: instead of screening many compounds against one target, it screens one compound against a library of many potential targets.[7][8]

Caption: General workflow for a reverse docking experiment.

Experimental Protocol: Reverse Docking with AutoDock Vina

-

Ligand Preparation:

-

Generate a 3D structure of this compound using a tool like Avogadro or Open Babel.

-

Perform energy minimization using a force field (e.g., MMFF94).

-

Prepare the ligand file in PDBQT format using MGLTools, which involves assigning atom types and defining rotatable bonds.[9]

-

-

Target Library Preparation:

-

Compile a library of potential protein targets. A good starting point is the human subset of the Protein Data Bank (PDB). Alternatively, use curated target databases like scPDB.

-

For each protein structure, remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and assign Gasteiger charges.

-

Convert each protein structure to the PDBQT format.

-

-

Docking Simulation:

-

For each protein, define a search space (grid box) that encompasses the entire protein surface to ensure a "blind docking" approach.[10]

-

Use AutoDock Vina to dock the prepared this compound structure into each prepared protein target.

-

Vina will generate multiple binding poses for each protein and calculate a corresponding binding affinity score (in kcal/mol).

-

-

Results Analysis and Filtering:

-

Rank all protein targets based on the best binding affinity score. More negative scores indicate stronger predicted binding.

-

Filter the results to identify proteins with the most favorable binding energies.

-

Visually inspect the top-ranked protein-ligand complexes using PyMOL or Chimera to assess the plausibility of the binding pose and interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

Network Pharmacology

Network pharmacology moves beyond a single-target view to explore the complex web of interactions between a compound, its multiple targets, and disease-related pathways.[11][12] This systems-level approach is excellent for identifying key proteins ("hubs") that may be modulated by the compound.

Experimental Protocol: Compound-Target-Disease Network Analysis

-

Initial Target Collection:

-

Aggregate all potential targets for this compound identified through the ligand-based and structure-based methods described above.

-

Use databases like STITCH and PharmMapper to supplement this initial list.

-

-

Protein-Protein Interaction (PPI) Network Construction:

-

Input the list of potential targets into a PPI database such as STRING or BioGRID.

-

Set a high confidence score (e.g., > 0.7 in STRING) to ensure interactions are well-supported.

-

Visualize the resulting network using software like Cytoscape.[4]

-

-

Network Analysis and Hub Identification:

-

In Cytoscape, use the NetworkAnalyzer tool to calculate topological parameters for each node (protein), such as Degree (number of connections) and Betweenness Centrality (importance in connecting other nodes).

-

Proteins with high degree and betweenness centrality are considered "hub" proteins and are likely to be critical points of regulation.

-

-

Pathway Enrichment Analysis:

-

Take the list of interacting proteins from the network and perform a pathway enrichment analysis using tools like DAVID or Metascape.

-

This analysis identifies which biological pathways (e.g., KEGG pathways, Gene Ontology terms) are statistically overrepresented in the dataset. This provides clues to the compound's potential therapeutic effects or toxicities.

-

Caption: Hypothetical signaling pathway modulated by this compound's predicted targets.

Data Integration and Target Prioritization

The final step of the in silico process is to synthesize the results from all methods to create a final, prioritized list of putative targets. Targets that are predicted by multiple, orthogonal methods have the highest likelihood of being biologically relevant.

Table 1: Hypothetical Prioritized Target List for this compound

| Target Protein | Gene Name | Method 1: Similarity (Max Tc) | Method 2: Reverse Docking (kcal/mol) | Method 3: Network (Degree) | Consensus Score | Priority |

| Mitogen-activated protein kinase 1 | MAPK1 | 0.88 | -9.2 | 45 | 3 | High |

| Phosphoinositide 3-kinase | PIK3CA | 0.86 | -8.7 | 32 | 3 | High |

| Cyclooxygenase-2 | PTGS2 | 0.91 | -7.5 | 15 | 2 | Medium |

| Carbonic anhydrase 2 | CA2 | Not Found | -9.5 | 8 | 1 | Medium |

| Aldose reductase | AKR1B1 | 0.85 | Not in Top 100 | 21 | 2 | Low |

| Serum albumin | ALB | Not Found | -10.1 | 5 | 1 | Low (Likely non-specific) |

Note: Consensus Score is a hypothetical metric where 1 point is awarded for each method that identifies the target.

The Imperative of Experimental Validation

Key Validation Experiments:

-

Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Radioligand Binding Assays can confirm a direct physical interaction between this compound and the predicted target protein and determine binding affinity (Kd).

-

Functional Assays: Enzyme activity assays (for enzymes) or cell-based reporter assays can determine whether the binding of this compound modulates the biological function of the target (e.g., inhibition or activation).

-

Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.

Conclusion

The in silico prediction of protein targets for novel compounds like this compound is a powerful, multi-faceted approach that significantly de-risks and accelerates early-stage drug discovery. By systematically integrating ligand-based similarity searches, structure-based reverse docking, and systems-level network pharmacology, researchers can build a compelling, data-driven case for a compound's mechanism of action. This guide provides a foundational workflow and detailed protocols that can be adapted and applied to any novel bioactive molecule, transforming a chemical structure into a list of high-probability biological targets ready for the ultimate test of experimental validation.

References

- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wpage.unina.it [wpage.unina.it]

- 3. academic.oup.com [academic.oup.com]

- 4. m.youtube.com [m.youtube.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. columbiaiop.ac.in [columbiaiop.ac.in]

- 7. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 8. Reverse docking: Significance and symbolism [wisdomlib.org]

- 9. youtube.com [youtube.com]

- 10. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Network Pharmacology Databases for Traditional Chinese Medicine: Review and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Validation strategies for target prediction methods [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols for High-Yield Synthesis of Nicotinic Acid Derivatives

Introduction

While the initial focus of this document was the synthesis of Nemotinic acid derivatives, a thorough review of the scientific literature indicates a scarcity of available high-yield synthesis protocols for this specific compound. Conversely, there is a wealth of information regarding the synthesis and biological applications of Nicotinic acid (Niacin, Vitamin B3) derivatives. Nicotinic acid and its analogues are pivotal in pharmaceutical research, exhibiting a broad spectrum of activities including anti-inflammatory, antimicrobial, anticancer, and fungicidal properties. This document provides detailed application notes and protocols for the high-yield synthesis of various Nicotinic acid derivatives, catering to researchers, scientists, and professionals in drug development.

Synthesis of Nicotinic Acid Derivatives: An Overview

Nicotinic acid serves as a versatile starting material for the synthesis of a wide array of derivatives. Common synthetic strategies involve modifications at the carboxylic acid group, the pyridine ring, or both. These modifications are tailored to enhance the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds. Key reaction types include esterification, amidation, hydrazone formation, and cyclization reactions to form novel heterocyclic systems.

Experimental Protocols

General Synthesis of Nicotinic Acid Acylhydrazones

Acylhydrazones of nicotinic acid are valuable intermediates and have shown significant biological activities, including antimicrobial effects.[1][2]

Protocol:

-

Preparation of Nicotinic Acid Hydrazide: A mixture of methyl nicotinate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 8-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated nicotinic acid hydrazide is filtered, washed with cold ethanol, and dried.

-

Synthesis of Acylhydrazones: To a solution of nicotinic acid hydrazide (1 equivalent) in ethanol, the appropriate aldehyde or ketone (1 equivalent) is added, along with a catalytic amount of glacial acetic acid (2-3 drops). The mixture is refluxed for 4-6 hours. The resulting solid product is filtered upon cooling, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure acylhydrazone.[1][2]

Synthesis of 1,3,4-Oxadiazoline Derivatives

1,3,4-oxadiazoline derivatives can be synthesized from acylhydrazones and have demonstrated antimicrobial properties.[1][2]

Protocol:

-

A mixture of the synthesized nicotinic acid acylhydrazone (1 equivalent) and acetic anhydride (5-10 equivalents) is refluxed for 6-8 hours.

-

After cooling, the excess acetic anhydride is removed under reduced pressure.

-

The residue is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried.

-

Purification is achieved by recrystallization from ethanol to yield the desired 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivative.[1]

Synthesis of 2-Substituted Phenyl Derivatives of Nicotinic Acid

These derivatives have shown potential as analgesic and anti-inflammatory agents.[3]

Protocol:

-

Suzuki Coupling Reaction: A mixture of 2-chloronicotinic acid (1 equivalent), a substituted phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and a base such as sodium carbonate (2 equivalents) in a solvent system of toluene, ethanol, and water is heated to reflux for 12-16 hours under an inert atmosphere.

-

After cooling, the reaction mixture is filtered, and the filtrate is concentrated.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted phenyl derivative of nicotinic acid.

Data Presentation

Table 1: Yields of Synthesized Nicotinic Acid Derivatives

| Compound Type | Derivative | Yield (%) | Reference |

| Acylhydrazone | N'-(phenylmethylidene)nicotinohydrazide | 85 | [2] |

| Acylhydrazone | N'-(4-chlorobenzylidene)nicotinohydrazide | 92 | [2] |

| 1,3,4-Oxadiazoline | 3-acetyl-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,3,4-oxadiazoline | 75 | [1] |

| Phenyl Derivative | 2-(2-bromophenyl)nicotinic acid | 78 | [3] |

Table 2: Biological Activity of Selected Nicotinic Acid Derivatives

| Compound | Biological Activity | IC₅₀ / MIC | Cell Line / Organism | Reference |

| Compound 13 (Acylhydrazone) | Antibacterial | 7.81 µg/mL | Staphylococcus aureus (MRSA) | [1] |

| Compound 25 (1,3,4-Oxadiazoline) | Antibacterial | 7.81 µg/mL | Bacillus subtilis | [1] |

| Compound 5c | VEGFR-2 Inhibition | 0.068 µM | - | [4] |

| Compound 4c | Anti-inflammatory | - | - | [3] |

| Compound 4f | Fungicidal (CDM) | 1.96 mg/L | Pseudoperonospora cubensis | [5] |

Visualization of Methodologies and Pathways

General Workflow for the Synthesis of Nicotinic Acid Derivatives

Caption: Synthetic routes to key Nicotinic acid derivatives.

Signaling Pathway Inhibition by a Nicotinic Acid Derivative

Certain nicotinic acid analogues have been identified as inhibitors of the Hypoxia-Inducible Factor (HIF)-1α pathway, a key regulator in cancer progression.[6]

Caption: Inhibition of the HIF-1α signaling pathway.

References

- 1. PubChemLite - this compound (C11H10O3) [pubchemlite.lcsb.uni.lu]

- 2. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (CHEBI:168159) [ebi.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Nemotinic acid extraction from Malus domestica

Application Notes and Protocols

Topic: Protocol for Nemotinic Acid Extraction from Malus domestica

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malus domestica, the common apple, is a rich source of a diverse array of secondary metabolites, including a variety of organic acids that contribute to its characteristic taste and potential health benefits.[1][2][3] This document provides a detailed protocol for the extraction, purification, and quantification of a novel hypothetical compound, "this compound," from Malus domestica. The methodologies outlined are based on established principles for the extraction of organic acids and other phytochemicals from plant matrices.[4][5][6][7][8] This protocol is intended to serve as a comprehensive guide for researchers interested in the discovery and development of novel bioactive compounds from natural sources.

Materials and Methods

Sample Preparation

1.1. Fruit Selection: Fresh, mature Malus domestica fruits of a specified cultivar are selected. The peel and flesh are separated for differential analysis.

1.2. Homogenization: A 10 g sample of either apple peel or flesh is finely ground in liquid nitrogen to a homogenous powder. This prevents enzymatic degradation of the target compound.

Extraction of this compound

This protocol employs an ultrasound-assisted extraction (UAE) method to enhance extraction efficiency.[9]

2.1. Solvent Preparation: An extraction solvent of 80% methanol in ultrapure water is prepared.

2.2. Extraction Procedure:

- The powdered apple tissue is suspended in the extraction solvent at a 1:10 solid-to-liquid ratio (10 g sample in 100 mL solvent).

- The suspension is subjected to ultrasonication for 30 minutes at a controlled temperature of 40°C.

- The mixture is then centrifuged at 10,000 × g for 15 minutes.

- The supernatant is collected, and the extraction process is repeated on the pellet to ensure exhaustive extraction.

- The supernatants from both extractions are pooled.

Purification of this compound

3.1. Solvent Evaporation: The pooled supernatant is concentrated under reduced pressure using a rotary evaporator at 45°C to remove the methanol.

3.2. Liquid-Liquid Partitioning:

- The remaining aqueous extract is adjusted to pH 2.5 with 1M HCl to protonate the acidic compounds.

- The acidified extract is then partitioned three times with an equal volume of ethyl acetate.

- The organic phases are collected and pooled.

3.3. Final Purification: The pooled ethyl acetate fractions are washed with brine, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude this compound extract.

Quantification of this compound

Quantification is performed using High-Performance Liquid Chromatography (HPLC) with a UV detector.[1]

4.1. Sample Preparation: The crude extract is redissolved in methanol to a known concentration and filtered through a 0.22 µm syringe filter prior to injection.

4.2. HPLC Conditions:

- Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

- Flow Rate: 1.0 mL/min

- Detection: UV at 280 nm

- Injection Volume: 20 µL

4.3. Calibration: A calibration curve is generated using a purified this compound standard of known concentrations to enable accurate quantification.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for this compound extraction from different tissues of Malus domestica.

| Sample ID | Tissue | Extraction Yield (mg/g FW) | Purity (%) |

| MD-01 | Peel | 1.25 ± 0.15 | 85.2 ± 3.1 |

| MD-02 | Flesh | 0.45 ± 0.08 | 78.9 ± 4.5 |

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for this compound extraction and a hypothetical signaling pathway in which this compound may be involved.

Caption: Experimental workflow for the extraction and quantification of this compound.

Caption: Hypothetical signaling pathway involving this compound.

References

- 1. Determination of Predominant Organic Acid Components in Malus Species: Correlation with Apple Domestication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical Methods for Extraction and Identification of Primary and Secondary Metabolites of Apple (Malus domestica) Fr… [ouci.dntb.gov.ua]

- 3. Evaluation of Sugar and Organic Acid Composition of Apple Cultivars (Malus domestica Borkh.) Grown in Serbia [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. [PDF] Analytical Methods for Extraction and Identification of Primary and Secondary Metabolites of Apple (Malus domestica) Fruits: A Review | Semantic Scholar [semanticscholar.org]

- 7. Analytical Methods for Extraction and Identification of Primary and Secondary Metabolites of Apple (<i>Malus domestica</i>) Fruits: A Review - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Nemotinic Acid Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemotinic acid, a polyunsaturated fatty acid with the chemical structure 4-hydroxyundeca-5,6-dien-8,10-diynoic acid, is a natural product of interest for its potential biological activities. Due to its structural relationship with other polyacetylenic and polyunsaturated fatty acids known to possess antimicrobial properties, assessing its efficacy against various microbial strains is a critical step in the evaluation of its therapeutic potential. These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This standardized assay is fundamental for quantifying the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Given that this compound is a hydrophobic compound, this protocol includes specific modifications to ensure its proper solubilization and accurate assessment of its antimicrobial activity. The provided methodologies are designed to be robust and reproducible for screening this compound against a panel of clinically relevant bacteria.

Data Presentation

The following table summarizes hypothetical MIC data for this compound against common bacterial strains, based on typical results for structurally similar polyunsaturated fatty acids. This data is for illustrative purposes and actual experimental results should be substituted.

| Bacterial Strain | ATCC Number | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) [Positive Control] | DMSO Control [Negative Control] |

| Staphylococcus aureus | 29213 | Gram-positive | 16 | 0.5 | No Inhibition |

| Enterococcus faecalis | 29212 | Gram-positive | 32 | 1 | No Inhibition |

| Streptococcus pneumoniae | 49619 | Gram-positive | 8 | 0.25 | No Inhibition |

| Escherichia coli | 25922 | Gram-negative | >128 | 0.015 | No Inhibition |

| Pseudomonas aeruginosa | 27853 | Gram-negative | >128 | 0.25 | No Inhibition |

| Klebsiella pneumoniae | 700603 | Gram-negative | 64 | 0.06 | No Inhibition |

Experimental Protocols

Principle of the Assay

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[1] This method involves challenging a standardized population of bacteria with serially diluted concentrations of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Materials and Reagents

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), sterile

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates (U-bottom)

-

Sterile reservoir basins

-

Multichannel pipette (50-300 µL)

-

Single-channel pipettes

-

Incubator (35 ± 2°C)

-

Spectrophotometer or McFarland turbidity standards

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

Experimental Workflow Diagram

Caption: Workflow for the this compound MIC Assay.

Step-by-Step Protocol

1. Preparation of this compound Stock Solution

Due to the hydrophobic nature of this compound, a stock solution should be prepared in a suitable solvent.

1.1. Weigh a precise amount of this compound powder. 1.2. Dissolve the powder in 100% sterile DMSO to achieve a high concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution. 1.3. Prepare a working stock solution by diluting the high concentration stock in sterile CAMHB. The final DMSO concentration in the first well of the serial dilution should not exceed 1% to avoid solvent-induced toxicity to the bacteria.

2. Preparation of Bacterial Inoculum

2.1. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. 2.2. Suspend the colonies in sterile saline or PBS. 2.3. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (OD₆₀₀ of 0.08-0.13). 2.4. Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Broth Microdilution Assay

3.1. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. 3.2. Add 200 µL of the this compound working stock solution (at twice the highest desired final concentration) to well 1. 3.3. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control, and well 12 as the sterility control. 3.4. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. 3.5. Add 100 µL of sterile CAMHB to well 12 (sterility control). 3.6. Set up a positive control using a known antibiotic (e.g., ciprofloxacin) in a separate set of wells following the same serial dilution and inoculation procedure. 3.7. Set up a solvent control with the highest concentration of DMSO used in the assay (e.g., 1%) in CAMHB and inoculate with the test organism to ensure the solvent has no inhibitory effect.

4. Incubation and MIC Determination

4.1. Seal the microtiter plate with a breathable film or place it in a container with a moist towel to prevent evaporation. 4.2. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air. 4.3. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in determining the antimicrobial effect of this compound.

Caption: Logical flow for MIC determination.

Conclusion